molecular formula C11H13N3O B1318353 2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile CAS No. 945298-35-1

2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile

Cat. No.: B1318353
CAS No.: 945298-35-1
M. Wt: 203.24 g/mol
InChI Key: SKBDSWDRUSXYAW-UHFFFAOYSA-N
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Description

2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile is an organic compound that features a tetrahydrofuran ring attached to a nicotinonitrile moiety through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile typically involves the reaction of tetrahydrofuran-2-ylmethylamine with nicotinonitrile under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile is unique due to its combination of a tetrahydrofuran ring and a nicotinonitrile moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(oxolan-2-ylmethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-9-3-1-5-13-11(9)14-8-10-4-2-6-15-10/h1,3,5,10H,2,4,6,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBDSWDRUSXYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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